Superior Potency of Pyrrolo[3,2-d]pyrimidine Regioisomer Versus Pyrrolo[2,3-d]pyrimidine in Tubulin Binding
In a head-to-head comparison of regioisomers, pyrrolo[3,2-d]pyrimidine analogs demonstrated significantly greater potency than pyrrolo[2,3-d]pyrimidine regioisomers in inhibiting colchicine binding to tubulin and cellular proliferation of MDA-MB-435 tumor cells [1]. The most active pyrrolo[3,2-d]pyrimidine compounds exhibited two-digit nanomolar GI50 values against multiple tumor cell lines in the NCI-60 panel, whereas the pyrrolo[2,3-d]pyrimidine counterparts were substantially less active [1].
| Evidence Dimension | Cellular proliferation inhibition (GI50) |
|---|---|
| Target Compound Data | Two-digit nanomolar (GI50) against 8 tumor cell lines in NCI-60 panel for a representative pyrrolo[3,2-d]pyrimidine derivative |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine regioisomer |
| Quantified Difference | Pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers |
| Conditions | NCI preclinical 60 cell line panel; colchicine binding to tubulin assay |
Why This Matters
Procuring the correct regioisomeric scaffold (pyrrolo[3,2-d]pyrimidine) is essential for achieving the desired antitubulin potency; substitution with the alternative pyrrolo[2,3-d]pyrimidine scaffold yields inferior activity.
- [1] Gangjee, A., Pavana, R. K., Li, W., et al. Novel Water-Soluble Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis, and Biological Evaluation as Antitubulin Antitumor Agents. Pharm. Res. 2012, 29 (11), 3033-3039. View Source
